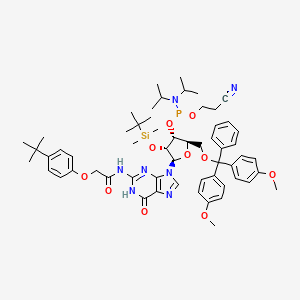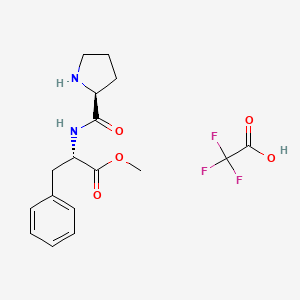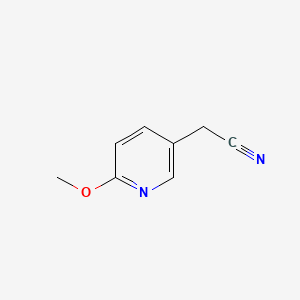![molecular formula C6H12O6 B583748 L-[2-13C]glucose CAS No. 478519-05-0](/img/structure/B583748.png)
L-[2-13C]glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “L-[2-13C]glucose” is a complex organic molecule that belongs to the class of oxanes. These compounds are characterized by their six-membered ring structure containing one oxygen atom. The specific stereochemistry of this compound is indicated by the (3S,4R,5R,6S) configuration, which describes the spatial arrangement of the atoms around the ring.
Mechanism of Action
Target of Action
L-Glucose-2-13C, also known as L-[2-13C]glucose or (3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol, is a synthetic sugar that is an enantiomer of D-glucose . The primary targets of L-Glucose-2-13C are the metabolic pathways in the body, particularly those involving amino acids and short-chain fatty acid metabolism .
Mode of Action
L-Glucose-2-13C interacts with its targets by being incorporated into the metabolic pathways. It is used as a tracer in stable isotope resolved metabolomics (SIRM), allowing for the observation of dynamic enrichment of 13C-metabolites in various metabolic pathways . This enables the study of the interplay between the gut microbiome and host organs .
Biochemical Pathways
L-Glucose-2-13C affects several biochemical pathways. In a study involving mice, it was observed that 13C-labeled metabolites were enriched in the amino acids and short-chain fatty acid metabolism pathways . These metabolites were subsequently profiled in plasma, liver, brain, and skeletal muscle, showing organ-specific and time-dependent 13C metabolite enrichments .
Pharmacokinetics
The pharmacokinetics of L-Glucose-2-13C involve its absorption, distribution, metabolism, and excretion (ADME). Stable isotopes of carbon and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Glucose-2-13C’s action is the dynamic enrichment of 13C-metabolites in various metabolic pathways. This allows for the study of the interplay between the gut microbiome and host organs, providing insights into the metabolic potential of the gut microbiome and its interactions with the host organs .
Action Environment
The action of L-Glucose-2-13C can be influenced by various environmental factors. For instance, the use of stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . .
Biochemical Analysis
Biochemical Properties
L-Glucose-2-13C participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for hexokinase, the enzyme that catalyzes the first step of glycolysis, converting glucose to glucose-6-phosphate . The nature of these interactions is typically enzymatic, where L-Glucose-2-13C serves as a substrate for the enzyme .
Cellular Effects
The presence of L-Glucose-2-13C can influence various types of cells and cellular processes. As a primary energy source, it plays a crucial role in cellular metabolism. Its metabolism impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, the breakdown of L-Glucose-2-13C through glycolysis and the TCA cycle provides ATP, the main energy currency of the cell .
Molecular Mechanism
L-Glucose-2-13C exerts its effects at the molecular level through its metabolism. It is first phosphorylated by hexokinase to form glucose-6-phosphate . This molecule can then enter various metabolic pathways, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of L-Glucose-2-13C can change over time in laboratory settings. For example, its metabolism can lead to the production of various metabolites, which can have long-term effects on cellular function . The specific temporal effects of L-Glucose-2-13C would depend on the specific experimental conditions and the biological system under study.
Metabolic Pathways
L-Glucose-2-13C is involved in several metabolic pathways. It is primarily metabolized through glycolysis and the TCA cycle . It can also enter the pentose phosphate pathway, which generates NADPH and ribose 5-phosphate .
Transport and Distribution
L-Glucose-2-13C is transported into cells via glucose transporters. Once inside the cell, it can be distributed to various cellular compartments depending on the cell’s metabolic needs .
Subcellular Localization
The subcellular localization of L-Glucose-2-13C depends on its metabolic state. In its initial form, it is present in the cytosol. Once it is metabolized, its carbon atoms can be found in various metabolites in different cellular compartments, such as the mitochondria for the TCA cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “L-[2-13C]glucose” typically involves the use of chiral starting materials to ensure the correct stereochemistry. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the oxane ring by condensing aldehydes or ketones with suitable nucleophiles.
Cyclization Reactions: Intramolecular cyclization of linear precursors can form the oxane ring.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position can be achieved through selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the oxane ring can lead to the formation of various alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, halides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Ethers, esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agriculture: Employed in the formulation of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: A closely related compound with similar stereochemistry but without the (313C) isotope labeling.
(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Another similar compound with slight variations in the functional groups.
Uniqueness
The unique aspect of “L-[2-13C]glucose” lies in its specific stereochemistry and the presence of the (313C) isotope, which can be used for tracing and studying metabolic pathways.
Properties
IUPAC Name |
(3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UOWJPWBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
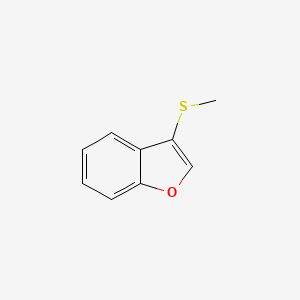

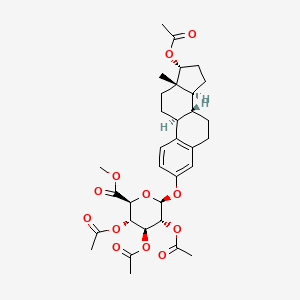
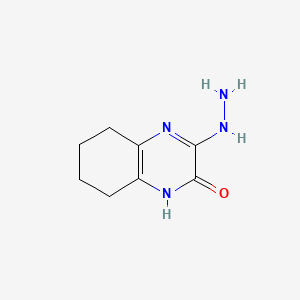
![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)
